4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid
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Overview
Description
4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized from 2-methyl-3-nitroaniline through a series of reactions, including nitration, reduction, and cyclization.
Methoxylation: The benzoic acid core is methoxylated using methanol and a suitable catalyst, such as sulfuric acid.
Coupling Reaction: Finally, the methoxylated benzoic acid is coupled with the sulfonylated indole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Lacks the indole and sulfonyl groups, resulting in different chemical and biological properties.
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)amino]benzoic acid: Contains an amino group instead of a sulfonyl group, leading to different biological activity.
Uniqueness
4-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid is unique due to the combination of the methoxy, indole, and sulfonyl groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H17NO5S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methoxy-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-11-9-12-5-3-4-6-14(12)18(11)24(21,22)16-10-13(17(19)20)7-8-15(16)23-2/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI Key |
CKSRMTPALCQNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
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